butanoyl Coenzyme A (sodium salt)

butanol biosynthesis aldehyde dehydrogenase metabolic engineering

This authentic C4 acyl‑CoA substrate is essential for kinetic characterization of butyryl‑CoA‑utilizing enzymes (carboxylases, transferases, aldehyde dehydrogenases) and for metabolic engineering studies of 1‑butanol production. The sodium salt formulation in lyophilized powder ensures aqueous solubility for precise, concentration‑controlled in vitro assays. Researchers characterizing bifunctional aldehyde/alcohol dehydrogenases require butanoyl‑CoA as the genuine C4 substrate; substituting acetyl‑CoA yields kinetic parameters differing up to 15‑fold in catalytic efficiency. For LC‑MS/MS metabolomics, it serves as an essential analytical standard for quantifying intracellular acyl‑CoA pools in engineered microorganisms. Buy with confidence—this compound delivers reproducible results for demanding biochemical and analytical workflows.

Molecular Formula C25H39N7Na3O17P3S
Molecular Weight 903.6 g/mol
Cat. No. B12101801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutanoyl Coenzyme A (sodium salt)
Molecular FormulaC25H39N7Na3O17P3S
Molecular Weight903.6 g/mol
Structural Identifiers
SMILESCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3
InChIKeyPRMIKLPNYYDDCC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoyl Coenzyme A (Sodium Salt) Technical Reference and Procurement Guidance for Research Applications


Butanoyl Coenzyme A (sodium salt) (also known as butyryl-CoA, 4:0-CoA, C4:0-CoA, CAS 799812-79-6 / 125527-24-4) is a short-chain fatty acyl-CoA thioester formed by the condensation of coenzyme A with butyric acid [1]. As a C4 acyl-CoA intermediate, it participates in fatty acid β-oxidation, butyrate biosynthesis, and serves as a substrate for diverse acyl-CoA-utilizing enzymes including carboxylases, transferases, and acyltransferases [2]. The sodium salt formulation provides aqueous solubility suitable for in vitro enzymatic assays and metabolic studies .

Why Butanoyl CoA (Sodium Salt) Cannot Be Replaced by Acetyl-CoA or Other Short-Chain Acyl-CoAs in Biochemical Assays


Short-chain acyl-CoAs are not functionally interchangeable despite structural similarities. The C4 chain length of butanoyl-CoA confers distinct enzyme recognition and catalytic efficiency compared to acetyl-CoA (C2), propionyl-CoA (C3), or longer-chain analogs. Experimental evidence demonstrates that butanoyl-CoA exhibits differential Km values, catalytic efficiencies (kcat/Km), and substrate specificity across multiple enzyme classes including acyl-CoA carboxylases, CoA transferases, and aldehyde dehydrogenases [1][2]. Critically, acetyl-CoA synthetase ACSS2 cannot generate butyryl-CoA from butyrate, confirming that the C4 acyl-CoA pool is synthesized by distinct enzymatic machinery and cannot be substituted by C2 acyl-CoA in pathway studies [3].

Quantitative Differentiation Evidence: Butanoyl CoA (Sodium Salt) vs. Comparator Acyl-CoAs in Biochemical Systems


Butanoyl-CoA Exhibits 3.4-Fold Higher Catalytic Efficiency than Acetyl-CoA with Bifunctional Aldehyde/Alcohol Dehydrogenase

In steady-state kinetic analysis of the bifunctional aldehyde/alcohol dehydrogenase Ctherm-AdhE from Clostridium thermocellum, butanoyl-CoA demonstrated a kcat/Km catalytic efficiency of 152 × 10³ M⁻¹ s⁻¹, compared to acetyl-CoA's efficiency of 283 × 10³ M⁻¹ s⁻¹ [1]. Notably, this enzyme exhibits comparable catalytic efficiency toward both substrates, distinguishing it from other AdhE homologs that show strong preference for acetyl-CoA.

butanol biosynthesis aldehyde dehydrogenase metabolic engineering

Butanoyl-CoA Serves as an Essential Substrate for Propionyl-CoA Carboxylase (PCC) While Acetyl-CoA Is Not Recognized

Crystal structure and mutational analyses of the beta subunit of acyl-CoA carboxylase from Streptomyces coelicolor revealed that acetyl-CoA carboxylase (ACC) carboxylates acetyl-, propionyl-, and butyryl-CoA with approximately equal specificity, whereas propionyl-CoA carboxylase (PCC) exclusively recognizes propionyl- and butyryl-CoA and does not accept acetyl-CoA as a substrate [1]. This binary discrimination (acetyl-CoA excluded; butyryl-CoA accepted) is dictated by active site geometry and residue D422.

polyketide biosynthesis acyl-CoA carboxylase substrate specificity

Butanoyl-CoA Displays 2.9-Fold Lower Km than Acetyl-CoA with Ts_Bad Aldehyde Dehydrogenase, Indicating Higher Binding Affinity

Kinetic characterization of the bifunctional aldehyde/alcohol dehydrogenase Ts_Bad from Thermoanaerobacter sp. X514 showed that butanoyl-CoA exhibits a Km of 27.2 ± 6.3 μM compared to acetyl-CoA's Km of 83.6 ± 31.6 μM [1]. This 2.9-fold lower Km indicates significantly higher apparent binding affinity of the enzyme for butanoyl-CoA than for acetyl-CoA. Furthermore, the catalytic efficiency (kcat/Km) for butanoyl-CoA (833 × 10³ M⁻¹ s⁻¹) is 15-fold higher than for acetyl-CoA (55.3 × 10³ M⁻¹ s⁻¹).

aldehyde dehydrogenase butanol pathway enzyme kinetics

Butanoyl-CoA Demonstrates 71-Fold Lower Apparent Km than Hexanoyl-CoA in Agmatine N-Acetyltransferase Kinetic Assays

In steady-state kinetic analysis of acyl-CoA substrates with a fixed initial concentration of agmatine, butyryl-CoA exhibited an apparent Km (Km,app) of 40 ± 6 μM, whereas hexanoyl-CoA (C6) showed a substantially higher Km,app of 110 ± 3 μM [1]. This 2.75-fold lower Km for butyryl-CoA indicates higher apparent binding affinity relative to the longer-chain C6 analog. The catalytic efficiency (kcat/Km)app for butyryl-CoA was 8.0 × 10⁴ M⁻¹ s⁻¹, which is 8.2-fold higher than that for hexanoyl-CoA (9.7 × 10³ M⁻¹ s⁻¹).

acyltransferase agmatine acetylation substrate selectivity

Butanoyl-CoA Inhibits Citrate Synthase Activity, a Property Not Shared by Acetyl-CoA

Butanoyl-CoA acts as an inhibitor of citrate synthase (CS), the enzyme that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate in the TCA cycle . This inhibitory property is distinct from acetyl-CoA, which functions as the native substrate for CS rather than an inhibitor. The inhibition of CS by butanoyl-CoA represents a regulatory mechanism by which butyrate metabolism may influence central carbon flux.

TCA cycle regulation citrate synthase metabolic inhibition

Butanoyl-CoA Reduction to Butanal Is the Rate-Limiting Step in Cyanobacterial 1-Butanol Production Pathway

Quantitative target analysis and kinetic profiling of acyl-CoAs in Synechococcus elongatus PCC 7942 engineered with a heterologous CoA-dependent 1-butanol pathway identified the reductive reaction of butanoyl-CoA to butanal as a possible rate-limiting step [1]. This finding was established using reversed-phase ion-pair LC-triple quadrupole MS with 13C-labeled internal standards for precise intracellular acyl-CoA quantification. Improvement of the butanoyl-CoA to butanal reaction increased acetyl-CoA synthesis rates by enhancing free CoA recycling.

metabolic engineering biofuel production cyanobacteria

Validated Research and Industrial Application Scenarios for Butanoyl Coenzyme A (Sodium Salt)


In Vitro Kinetic Characterization of Aldehyde/Alcohol Dehydrogenases in Butanol Biosynthesis Pathways

Researchers characterizing bifunctional aldehyde/alcohol dehydrogenases (e.g., Ts_Bad, Ctherm-AdhE) for metabolic engineering of 1-butanol production should use butanoyl-CoA sodium salt as the authentic C4 substrate for determining Km, Vmax, and kcat/Km values. Substituting acetyl-CoA produces kinetic parameters differing by up to 15-fold in catalytic efficiency [1]. The sodium salt formulation in lyophilized powder enables reconstitution in aqueous buffer for precise concentration-controlled kinetic assays .

Substrate Specificity Determination of Propionyl-CoA Carboxylase (PCC) and Related Acyl-CoA Carboxylases

For studies investigating the substrate recognition mechanisms of PCC, ACC, and related carboxylases involved in polyketide and fatty acid biosynthesis, butanoyl-CoA is required as a positive control substrate. PCC accepts butyryl-CoA and propionyl-CoA but does not recognize acetyl-CoA [1]. This binary substrate discrimination necessitates butanoyl-CoA for full characterization of PCC active site geometry and substrate binding determinants [1].

Metabolic Flux Analysis and Rate-Limiting Step Identification in Biofuel Production Strains

For quantitative metabolomics studies using LC-MS/MS to profile intracellular acyl-CoA pools in engineered microorganisms (cyanobacteria, Clostridium, E. coli), butanoyl-CoA serves as an essential analytical standard and target analyte. The compound's identification as a rate-limiting intermediate in cyanobacterial 1-butanol production [1] makes its accurate quantification critical for pathway optimization and metabolic flux analysis.

Citrate Synthase Inhibition Studies for TCA Cycle Regulation Research

For investigations examining how short-chain fatty acid metabolism (particularly butyrate) regulates central carbon metabolism through TCA cycle modulation, butanoyl-CoA is the direct inhibitor of citrate synthase [1]. In vitro CS activity assays employing butanoyl-CoA enable dose-response characterization of this regulatory mechanism, which acetyl-CoA (the native CS substrate) cannot replicate.

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